molecular formula C21H17ClN4O3S B3005768 2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 941949-23-1

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3005768
CAS No.: 941949-23-1
M. Wt: 440.9
InChI Key: LBIJNHDUDFHQCS-UHFFFAOYSA-N
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Description

2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H17ClN4O3S and its molecular weight is 440.9. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical and Chemical Properties

This compound is explored in the context of pharmaceutical research for its diverse applications. For instance, a study discusses pyridazino[4,5-b]indole-1-acetamide compounds, including derivatives with chlorophenyl and methoxyphenyl groups, noting their activity in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications (Habernickel, 2002). Similarly, compounds with a structure involving chlorophenyl and methoxyphenyl groups have been synthesized and characterized for their antimicrobial activity against various bacterial strains, including gram-positive and gram-negative bacteria (Desai, Shah, Bhavsar, & Saxena, 2008).

Photovoltaic and Photochemical Applications

In another domain, the compound's analogs have been studied for their photochemical properties. Spectroscopic and quantum mechanical studies have been conducted on similar benzothiazolinone acetamide analogs, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and favorable energy for electron injection, making them suitable for photovoltaic applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Anticonvulsant and Muscle Relaxant Activities

The potential of related compounds for anticonvulsant and muscle relaxant activities has also been explored. A study on 2-(2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)yl)acetyl)hydrazine carbothioamide derivatives showed promising results for anticonvulsant activity in maximal electroshock model (MES) tests and significant muscle relaxant activity (Sharma, Verma, Sharma, & Prajapati, 2013).

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3S/c1-12-23-19-20(30-12)18(13-3-5-14(22)6-4-13)25-26(21(19)28)11-17(27)24-15-7-9-16(29-2)10-8-15/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIJNHDUDFHQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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